![molecular formula C8H13N3O2 B1481119 6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol CAS No. 1870124-36-9](/img/structure/B1481119.png)
6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For example, the preparation of ethyl {6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl} hydrazino carboxylate is disclosed from 3-chloro-6-hydrazinopyridazine in protected form, which is oxidized to yield the corresponding azo derivative, which is treated with ethyl-(2-hydroxypropyl)amine in the presence of strong bases .Scientific Research Applications
Novel Synthesis Approaches
- A new class of 6-amino-5-hydroxypyridazin-3(2H)-ones, containing an ethoxycarbonyl moiety at the 4-position, was synthesized for potential applications in medicinal chemistry. These compounds were prepared through a method involving the condensation of disubstituted amines followed by acylation and Dieckmann cyclization, highlighting a versatile approach to pyridazinone derivatives (Dragovich et al., 2008).
Antimicrobial Activity
- Pyridazine derivatives have been synthesized with a focus on exploring their antimicrobial activity. For example, the synthesis and reactions of 3-substituted pyridazino compounds have been explored, showcasing their potential as antimicrobial agents against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).
Anticancer Potential
- Research into pyridazinone derivatives has indicated their potential as antimitotic agents, with specific alterations at the 2,3-positions affecting cytotoxicity and the inhibition of mitosis in leukemia cells. This suggests their utility in developing new anticancer therapies (Temple et al., 1991).
Synthesis of Structurally Diverse Derivatives
- The versatility of pyridazinone chemistry is further demonstrated by the synthesis of novel thieno[2,3-c]pyridazines with antibacterial activity. These compounds are synthesized using a starting material that allows for various structural modifications, showcasing the adaptability of pyridazinone derivatives for different scientific applications (Al-Kamali et al., 2014).
Pharmacological Applications
- The pharmacological profiling of 6-[4-[3-[[2-hydroxy-3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, which consists of a mixture of four stereoisomers, revealed a novel combination of vasodilation and beta-adrenergic antagonist activity. This highlights the compound's potential in the development of cardiovascular drugs (Howson et al., 1988).
Safety and Hazards
Mechanism of Action
Target of action
Pyridazines and pyridazinones are known to interact with a range of biological targets, depending on their specific structure and functional groups . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Mode of action
The mode of action of these compounds typically involves binding to their target proteins and modulating their activity. The exact nature of this interaction depends on the specific structure of the compound and the target protein .
Biochemical pathways
Pyridazines and pyridazinones can affect a variety of biochemical pathways, again depending on their specific targets. These could include pathways involved in cell growth and proliferation, neurotransmission, immune response, and many others .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their specific structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of these compounds can include changes in cell growth and proliferation, modulation of immune response, alteration of neurotransmission, and many others, depending on the specific compound and its targets .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, presence of other compounds, and specific conditions within the body .
properties
IUPAC Name |
3-[ethyl(2-hydroxyethyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-11(5-6-12)7-3-4-8(13)10-9-7/h3-4,12H,2,5-6H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRQJBOMTUEVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Ethyl(2-hydroxyethyl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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